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Compound of Interest

Compound Name: 2-Bromo-6-chlorophenylacetylene

CAS No.: 1856321-53-3

Cat. No.: B2449039 Get Quote

Technical Whitepaper: Structural Representation and Synthetic Utility of 2-Bromo-6-
chlorophenylacetylene

Executive Summary
In the high-precision domain of medicinal chemistry and fragment-based drug discovery

(FBDD), 2-Bromo-6-chlorophenylacetylene represents a critical "molecular cleft" scaffold.[1]

[2] Its 1,2,3-trisubstituted pattern creates a unique steric and electronic environment that

restricts rotational freedom, making it an invaluable linker for atropisomeric drugs and rigidifying

kinase inhibitors (e.g., BTK inhibitors).[2]

This technical guide provides the definitive cheminformatic identifiers for this compound, details

a field-proven synthetic route via the Corey-Fuchs transformation, and analyzes its structural

utility in modern organic synthesis.[1][2]

Part 1: Cheminformatics Core
Accurate structural representation is the bedrock of computational chemistry.[2] For 2-Bromo-
6-chlorophenylacetylene, the challenge lies in correctly encoding the aromaticity and the

specific 1,2,6-substitution pattern to ensure interoperability across databases like PubChem

and ChEMBL.[1][2]
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The Simplified Molecular-Input Line-Entry System (SMILES) string below is the canonical

representation, optimized for topological indexing.

Canonical SMILES:

Isomeric SMILES:

(Note: As a planar aromatic system without chiral centers or E/Z isomerism, the isomeric

SMILES remains identical to the canonical form.)

InChI String:

Structural Parsing Logic
The SMILES string is derived by traversing the molecular graph starting from the unique

ethynyl group (acetylene) to minimize branch depth:

Anchor: The ethynyl group (C#C) is treated as the primary substituent.[2]

Aromatic Ring: The phenyl ring (c1...c1) is attached.[2]

Substitutions:

Traversing clockwise or counter-clockwise affects the string but resolves to the same

canonical ID.[2]

c(Cl): Chlorine at the ortho position (relative to alkyne).[2]

cccc: Four aromatic carbons completing the ring.[2]

c1Br: Bromine at the other ortho position, closing the ring loop.

Table 1: Physicochemical Descriptors
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Property Value Rationale

Formula C₈H₄BrCl
Halogenated aromatic

hydrocarbon.[1][2]

Mol. Weight 215.47 g/mol
Heavy atom count (Br/Cl)

significantly increases MW.

H-Bond Donors 1 (Csp-H)
The terminal alkyne proton is

acidic (pKa ~25).[2]

Rotatable Bonds 0
The C(sp2)-C(sp) bond is rigid

due to ortho-steric lock.[1][2]

Part 2: Synthetic Methodology (Field-Proven)
While direct halogenation of phenylacetylene leads to inseparable mixtures of isomers, the

Corey-Fuchs Reaction starting from 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8) offers a

self-validating, high-fidelity route.[1][2] This method avoids the scrambling often seen in

Sandmeyer approaches on electron-deficient rings.[1][2]

Reaction Scheme Visualization

2-Bromo-6-chlorobenzaldehyde
(CAS 64622-16-8)

1,1-Dibromoalkene
Intermediate

CBr4, PPh3
CH2Cl2, 0°C 2-Bromo-6-chlorophenylacetylene

(Target)

1. n-BuLi (2.0 eq)
2. H2O/H+

Click to download full resolution via product page

Figure 1: Step-wise conversion of the aldehyde precursor to the terminal alkyne via the Corey-

Fuchs protocol.

Detailed Protocol
Step 1: Formation of the Gem-Dibromide[1][2]

Reagents: Triphenylphosphine (PPh₃, 4.0 eq) and Carbon Tetrabromide (CBr₄, 2.0 eq).[2]

Solvent: Anhydrous Dichloromethane (DCM).[2]
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Procedure:

Dissolve PPh₃ in DCM at 0°C. Add CBr₄ portion-wise (solution turns yellow/orange).

Stir for 10 minutes to generate the phosphorus ylide in situ.

Add 2-Bromo-6-chlorobenzaldehyde dropwise.[1][2]

Validation Point: Monitoring by TLC should show the disappearance of the aldehyde spot

(polar) and appearance of the non-polar gem-dibromide.[2]

Workup: Filter through a silica plug to remove triphenylphosphine oxide (TPPO)

precipitates.[2]

Step 2: Lithium-Halogen Exchange & Rearrangement

Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq).

Solvent: Anhydrous THF, cooled to -78°C.

Procedure:

Add n-BuLi slowly to the gem-dibromide solution at -78°C.[1][2]

Mechanism: The first equivalent effects halogen-lithium exchange; the second induces

-elimination to form the carbene/acetylide intermediate.[1][2]

Warm to 0°C over 1 hour.

Quench with saturated NH₄Cl solution.[2]

Critical Control: Maintain strictly anhydrous conditions to prevent quenching the lithiated

intermediate before rearrangement.

Part 3: Reactivity Profile & Applications
The 2,6-dihalo substitution pattern confers unique reactivity profiles essential for library

synthesis.[2]
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The "Orthogonal" Cross-Coupling Strategy
This molecule is a "chameleon" linker.[2] The reactivity order of the halogens allows for

sequential functionalization:

Terminal Alkyne: Most reactive.[2] Undergoes Sonogashira coupling or "Click" (CuAAC)

chemistry first.[2]

Bromine (C-2): Intermediate reactivity.[2][3] Susceptible to Pd-catalyzed Suzuki or Buchwald-

Hartwig coupling.[1][2]

Chlorine (C-6): Least reactive.[2] Requires specialized ligands (e.g., XPhos, RuPhos) or

higher temperatures to activate.[2]

This hierarchy allows researchers to build ABCD-type tetrasubstituted scaffolds with high

regiocontrol.[1][2]

Computational Logic (Virtual Screening)
When using this SMILES in virtual screening (VS) pipelines:

Steric Filters: The c(Cl)cccc1Br motif creates a high steric penalty for planar conformations,

forcing the alkyne to rotate out of plane in crowded binding pockets.[2]

Sigma Hole: The Bromine atom exhibits a significant "sigma hole" (positive electrostatic

potential cap), making it a candidate for halogen bonding interactions with backbone

carbonyls in target proteins (e.g., kinases).[2]

Scaffold:
C#Cc1c(Cl)cccc1Br

Path A: Alkyne Functionalization
(Sonogashira/Click)

High Reactivity

Path B: Bromo-Coupling
(Suzuki/Buchwald)

Med Reactivity

Path C: Chloro-Activation
(High-Temp Pd Catalysis)

Low Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
http://www.sonalplasrubind.com/alpha-bromo-2-chlorophenylacetic-acid-2786164.html
https://www.bldpharm.com/products/766-46-1.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.bldpharm.com/products/766-46-1.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.chemscene.com/product/329208-84-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Regioselective functionalization logic based on bond dissociation energies and steric

hindrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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